The synthesis of m-hydroxyephedrine typically involves the N-methylation of metaraminol using carbon-11 labeled methyl iodide. The process can be conducted in solvents such as dimethylformamide or dimethyl sulfoxide. Key parameters include:
The automated synthesis methods have been developed to improve efficiency and reproducibility, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
m-Hydroxyephedrine has a molecular formula of C_9H_13NO_2 and a molecular weight of approximately 169.21 g/mol. Its structure features a phenyl ring with hydroxyl and amino functional groups, which are crucial for its biological activity. The compound's stereochemistry is significant; it exists in different enantiomeric forms that may exhibit varying pharmacological effects.
m-Hydroxyephedrine participates in several chemical reactions relevant to its function as a neurotransmitter analog. Key reactions include:
The mechanism of action of m-hydroxyephedrine centers around its role as a false neurotransmitter. It is taken up by norepinephrine transporters in sympathetic nerve endings, where it competes with endogenous norepinephrine. This uptake leads to:
The compound's rapid clearance from plasma and selective uptake in sympathetic tissues make it an effective tracer for imaging studies .
m-Hydroxyephedrine exhibits several notable physical and chemical properties:
m-Hydroxyephedrine has significant applications in both clinical and research settings:
The development of [11C]mHED stemmed from the need for a positron-emitting tracer that could overcome the limitations of existing single-photon emission computed tomography (SPECT) agents like [123I]metaiodobenzylguanidine (MIBG). While MIBG provided initial capabilities for neuronal imaging, its utility was constrained by inadequate quantitative information and lower spatial resolution inherent to SPECT technology [1] [8]. Researchers sought a tracer with superior pharmacokinetic properties and quantifiability for PET.
Rosenspire and colleagues pioneered the synthesis of [11C]mHED in the early 1990s, employing the direct N-methylation of metaraminol—a synthetic false transmitter analog of NE. Metaraminol was selected due to its known accumulation in sympathetic nerve terminals via the same mechanisms as NE, coupled with its resistance to metabolic degradation. Unlike endogenous NE, metaraminol (and consequently mHED) is not metabolized by catechol-O-methyl transferase (COMT). Furthermore, the α-methyl group on its side chain confers resistance to oxidative deamination by monoamine oxidase (MAO) [1]. This metabolic stability was crucial for ensuring sustained neuronal retention and measurable PET signal.
Initial synthesis involved reacting the precursor metaraminol free base (derived from commercial metaraminol bitartrate salt) with [11C]methyl iodide (produced via the 14N(p,α)11C nuclear reaction) in a dimethylformamide/dimethyl sulfoxide solvent mixture (3:1) at 100°C for 5 minutes. Purification via reverse-phase HPLC yielded [11C]mHED with:
Subsequent refinements by Någren et al. significantly improved efficiency. Utilizing the more reactive [11C]methyl triflate (generated from [11C]methyl iodide and silver triflate), reaction with metaraminol in acetonitrile at 60°C for just 1 minute yielded [11C]mHED with a decay-corrected radiochemical yield of 65-75% after HPLC purification [1]. This higher yield and shorter reaction time facilitated broader research and potential clinical application.
Early validation studies established the tracer's favorable biodistribution. In rats, [11C]mHED exhibited preferential uptake in organs rich in adrenergic innervation. At 5 minutes post-injection, uptake (%ID/g) was highest in the kidneys (3.81 ± 8.70), followed by heart ventricles (3.46 ± 0.47), liver (2.01 ± 0.34), spleen (1.42 ± 0.56), and adrenals (1.30 ± 0.12), with low blood activity (0.13 ± 0.01). By 30 minutes, retention remained robust in the heart (2.69 ± 0.10), demonstrating excellent heart-to-blood ratios (35:1) and favorable heart-to-liver (1.2:1) and heart-to-lung (6.6:1) ratios, crucial for clear cardiac imaging [1]. Crucially, pretreatment with the potent NET inhibitor desipramine (DMI) reduced heart uptake by 92%, confirming the specificity of uptake for sympathetic nerve terminals [1] [7].
Table 1: Key Milestones in [11C]mHED Development
Time Period | Development | Key Achievement | Primary Reference |
---|---|---|---|
Early 1990s | Initial Synthesis (Rosenspire) | Development of direct N-methylation of metaraminol with [11C]CH₃I; RCY 40-50%, SA ~900 Ci/mmol | [1] |
Subsequent Refinement | Improved Synthesis (Någren) | Use of [11C]methyl triflate; RCY 65-75% | [1] |
1990s-2000s | Biodistribution & Specificity Validation | Preferential uptake in sympathetically innervated organs; >90% blockade by desipramine | [1] [7] |
2000s-Present | Quantitative Model Development | Establishment of retention index (RI) and correlation with NET density | [3] [6] |
Recent Advances | Clinical Prognostic Studies | Link between cardiac [11C]mHED retention deficits and outcomes in HFrEF/HFpEF | [2] [8] |
The evolution of [11C]mHED synthesis and validation cemented its role as a fundamental tool for PET-based investigation of cardiac and extracardiac sympathetic function.
[11C]mHED's primary mechanism of action underpins its scientific value. It is actively transported into presynaptic sympathetic nerve terminals via the norepinephrine transporter (NET, uptake-1 mechanism). Once internalized, it shares the same neuronal uptake mechanism as NE. While not a perfect surrogate for NE in terms of vesicular storage dynamics, a significant portion is translocated into vesicular monoamine transporter 2 (VMAT2)-positive storage vesicles. Its key advantage lies in its resistance to metabolism by MAO and COMT. Consequently, its retention within NET-expressing tissues reflects a combination of rapid NET-mediated reuptake and subsequent sequestration within vesicles, protecting it from rapid efflux or degradation [1] [2] [6]. This combination allows [11C]mHED to act as a marker of presynaptic sympathetic nerve terminal density and integrity.
The most significant quantitative advance enabled by [11C]mHED PET is the ability to measure sympathetic nerve density in vivo. Law et al. provided foundational evidence in a rat model of graded chemical denervation using the neurotoxin 6-hydroxydopamine (6-OHDA). They demonstrated a remarkably strong linear correlation (r² = 0.95) between cardiac [11C]mHED uptake at 30 minutes post-injection and the density of NET receptors measured ex vivo via ³H-mazindol saturation binding (Bmax). The relationship was defined by the equation: HU = 0.0077Bmax − 0.028, where HU is heart uptake (%ID/g) and Bmax is NET density (fmol/mg protein). Control animals had a Bmax of 388 ± 23 fmol/mg protein, which decreased progressively with increasing 6-OHDA doses. This established [11C]mHED retention as a robust surrogate measure of NET density—and by extension, sympathetic nerve density—in the rat heart [3]. This linearity is crucial for interpreting PET findings in human diseases characterized by sympathetic denervation.
[11C]mHED's metabolic profile significantly enhances its quantitative accuracy. While plasma metabolite analysis in rats shows significant peripheral metabolism (only 90% authentic tracer at 2.5 min, decreasing to 15% at 60 min), analysis of myocardial tissue reveals a critical finding: >99% of the radioactivity 30 minutes after [11C]mHED injection represents the unmetabolized parent compound [1] [7][citation:16 in citation:2]. This near absence of myocardial metabolites simplifies image quantification and interpretation, as the PET signal directly reflects intact tracer bound within nerve terminals. Column-switch HPLC analyses confirmed this in heart, pancreas, and brown adipose tissue (~93-95% unchanged tracer), contrasting sharply with plasma (~61% unchanged) [7].
Beyond cardiac imaging, [11C]mHED PET has revealed specific retention in metabolically active tissues with rich noradrenergic innervation. Biodistribution and blocking studies confirmed NET-specific uptake not only in the heart but also in brown adipose tissue (BAT), lung, and pancreas. Uptake in these tissues was dose-dependently modulated by interventions altering synaptic NE levels (e.g., NE infusion via minipump or MAO inhibition with tranylcypromine), demonstrating its responsiveness to the functional state of the SNS [7]. This opened avenues for investigating SNS involvement in metabolic disorders, thermoregulation, and pancreatic function.
Table 2: Comparative Properties of Key Presynaptic Catecholamine PET Tracers
Tracer | Transport Mechanism | Vesicular Storage | MAO Sensitivity | Primary Retention Mechanism | Key Clinical/Research Application |
---|---|---|---|---|---|
[11C]mHED(meta-Hydroxyephedrine) | NET (Uptake-1) | Partial (Good substrate for VMAT2) | Resistant | NET uptake + Vesicular storage | Gold standard for neuronal integrity/innervation density |
[11C]Epinephrine (EPI) | NET (Uptake-1) | Efficient | Sensitive (Protected only if stored) | Efficient vesicular storage protects from MAO | Assessing vesicular storage function (e.g., defects in infarct border zone) |
[11C]Phenylephrine (PHEN) | NET (Uptake-1) | Inefficient | Highly Sensitive | Susceptible to MAO degradation; Low retention | In vivo index of presynaptic MAO activity |
[11C]-meta-Hydroxyephedrine | NET (Uptake-1) | Partial | Resistant | NET uptake + Vesicular storage | Quantifying innervation density; Prognosis in heart failure |
Multiparametric imaging studies using different catecholamine tracers have leveraged [11C]mHED's properties to gain mechanistic insights into sympathetic pathology. In a porcine myocardial infarction model, [11C]mHED defects in the viable infarct border zone were smaller than defects seen with [11C]Epinephrine ([11C]EPI), but larger than the perfusion defect ([13N]ammonia). [11C]EPI requires efficient vesicular storage for protection from MAO degradation. The larger [11C]EPI defect indicated a specific impairment in vesicular storage function beyond just reduced nerve terminal density (assessed by [11C]mHED) in the border zone. Conversely, the defect size of [11C]Phenylephrine ([11C]PHEN), highly sensitive to MAO degradation, was similar to [11C]EPI, confirming the vulnerability of non-vesicularly stored catecholamines to metabolism in this pathological state. Histology confirmed the presence of nerve fibers in the border zone, supporting the concept of dysfunctional rather than absent nerves [6]. This highlights how [11C]mHED, combined with other tracers, can dissect specific molecular alterations (NET density vs. vesicular function) within compromised sympathetic nerve terminals.
Clinically, [11C]mHED PET has moved beyond basic characterization to provide prognostically significant information, particularly in heart failure (HF). Recent studies demonstrated its ability to predict lethal arrhythmias, sudden cardiac death (SCD), and all-cause mortality in patients with heart failure with reduced ejection fraction (HFrEF). Furthermore, it has elucidated the relationship between impaired cardiac SNS innervation and the severity of diastolic dysfunction in heart failure with preserved ejection fraction (HFpEF). It also shows promise in predicting response to cardiac resynchronization therapy (CRT) in HFrEF patients [2]. These applications stem directly from its ability to accurately quantify regional and global sympathetic denervation—a key pathological process in HF progression. While SPECT with MIBG has FDA approval for HF prognosis, [11C]mHED PET offers advantages in quantitative accuracy, spatial resolution, and kinetic modeling capabilities [2] [8].
Its development and application exemplify the power of targeted radiochemistry to illuminate complex biological systems non-invasively.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7